molecular formula C20H27N3O4S B2795666 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide CAS No. 878058-43-6

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

Cat. No. B2795666
M. Wt: 405.51
InChI Key: BVDPFOHSAZTNDA-UHFFFAOYSA-N
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Description

The compound appears to contain an indole group, a sulfonyl group, and a piperidine ring, which are common motifs in many biologically active compounds . The presence of these groups could suggest potential biological activity, but without specific studies, it’s hard to predict the exact properties of this compound.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains an indole ring, a sulfonyl group, and a piperidine ring. These groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the piperidine ring. The sulfonyl group could potentially undergo substitution reactions, while the piperidine ring could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antibacterial Activity

Compounds bearing piperidine and acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For instance, derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate to significant antibacterial activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The synthesis of these derivatives involves consecutive reactions starting from ethyl piperidin-4-carboxylate, leading to molecules with potential as growth inhibitors of Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity, indicating the therapeutic potential of such structures (Khalid et al., 2016).

Anticancer Activity

The development of anticancer agents also leverages the chemical space around piperidine and acetamide structures. A notable study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated as anticancer agents. These compounds showed promising IC50 values against various cancer cell lines, highlighting their potential as therapeutic agents against cancer (Rehman et al., 2018).

Alzheimer's Disease Treatment

The synthesis of new heterocyclic derivatives incorporating piperidine and oxadiazole structures aimed at developing drug candidates for Alzheimer's disease has been reported. These compounds were synthesized to evaluate their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease therapy. The study highlights the versatile utility of these molecular frameworks in addressing complex neurological conditions (Rehman et al., 2018).

Enzyme Inhibition

Sulfonamide derivatives bearing the piperidine nucleus were synthesized and evaluated for their activity against cholinesterase enzymes. These studies are significant in the context of treating diseases like Alzheimer's, where enzyme inhibition forms a part of the therapeutic strategy. The derivatives exhibited talented activity, emphasizing the relevance of these structures in developing enzyme inhibitors (Khalid).

Safety And Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its activity against specific biological targets, as well as in vivo studies to assess its efficacy and safety .

properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-2-10-21-19(24)15-28(26,27)18-13-23(17-9-5-4-8-16(17)18)14-20(25)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDPFOHSAZTNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-propylacetamide

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